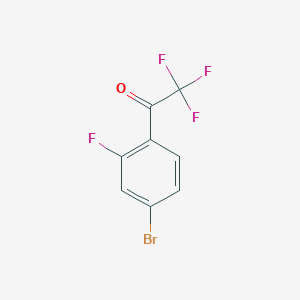
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, also known as BFT, is a small organic molecule with a wide range of applications in synthetic chemistry and scientific research. BFT is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, condensation, and addition reactions. BFT is commercially available in the form of a solid or liquid, and can be used to synthesize a variety of compounds.
Applications De Recherche Scientifique
1. Synthesis and Characterization in Chemistry
- The compound has been explored in the synthesis of various chemically significant compounds. For instance, it is used as an intermediate in the synthesis of biologically active compounds, demonstrating its versatility in organic synthesis (Wang et al., 2016).
- It serves as a crucial element in the chemoenzymatic synthesis of certain precursors, like the Odanacatib precursor, using a combination of cross-coupling and bioreduction sequences (González-Martínez et al., 2019).
2. Medicinal Chemistry and Drug Development
- Although excluding direct drug use and dosage information, this compound has been involved in the resolution of antiandrogens and the determination of their active enantiomers, highlighting its role in developing specific pharmacological profiles (Tucker & Chesterson, 1988).
3. Material Science and Polymer Research
- In material science, derivatives of this compound have been used in the synthesis of novel bisphenol monomers with grafting capabilities. This has implications for developing advanced polymers with specific properties (Li et al., 2006).
4. Organometallic Chemistry
- The compound's derivatives have been involved in organometallic chemistry, such as in the preparation of phenyl(1-bromo-1,2,2,2-tetrafluoroethyl)mercury, highlighting its utility in synthesizing organometallic compounds (Seyferth et al., 1975).
Mécanisme D'action
- The primary target of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Inhibition of aldose reductase slows or reduces the progression of polyneuropathy, a common complication in diabetes mellitus patients .
- By inhibiting aldose reductase, this compound reduces the metabolism of glucose via the polyol pathway. This inhibition leads to decreased sorbitol accumulation in cells, which is beneficial in managing polyneuropathy .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFAZNDFEXEANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736097 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617706-18-0 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1376191.png)
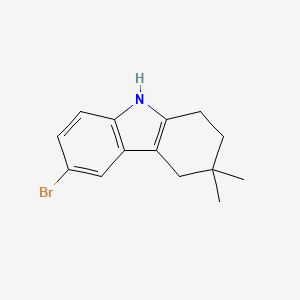
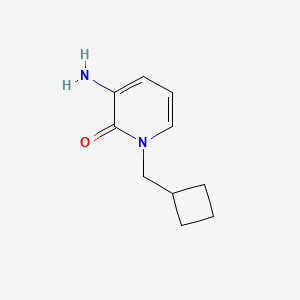
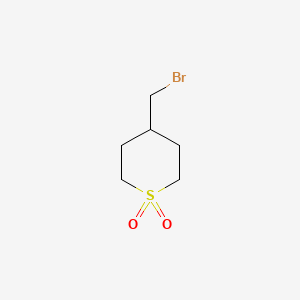
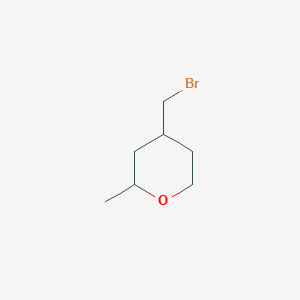
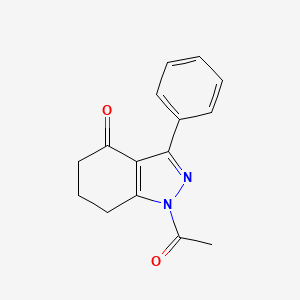


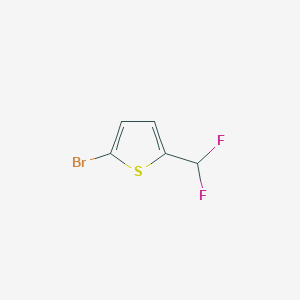
![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)

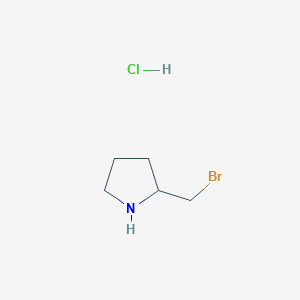
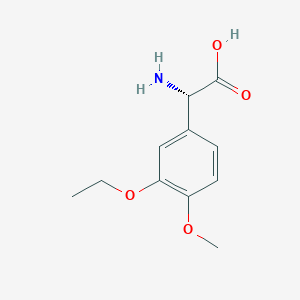
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)